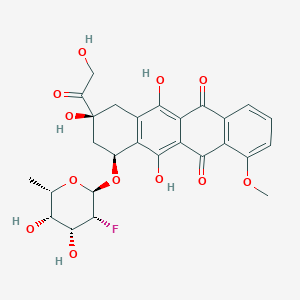
FT-Adm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone: is a synthetic derivative of adriamycinone, a compound known for its antitumor properties. This compound is characterized by the presence of a 2,6-dideoxy-2-fluorotalopyranose sugar moiety attached to the adriamycinone core. The modification with the fluorinated sugar enhances its biological activity and stability, making it a valuable compound in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves several key steps:
Preparation of the Sugar Moiety: The 2,6-dideoxy-2-fluorotalopyranose is synthesized through the epoxide-ring opening of methyl 2,3-anhydro-4-O-benzyl-6-deoxy-alpha-L-gulopyranoside with potassium hydrogen fluoride in ethylene glycol.
Glycosylation: The synthesized sugar moiety is then coupled with adriamycinone through glycosylation reactions.
Industrial Production Methods: Industrial production of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated sugar moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thiols, amines, polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced adriamycinone derivatives.
Substitution: Substituted adriamycinone derivatives with modified sugar moieties.
Applications De Recherche Scientifique
Food Science and Nutrition
One of the prominent applications of FT-Adm is in food science and nutrition. The ADM Science and Technology Center has been at the forefront of utilizing this compound to enhance food processing techniques. By analyzing the admittance properties of food matrices, researchers can optimize formulations for better nutritional profiles and sensory attributes.
Case Study: Nutritional Enhancement
A study conducted at the ADM Science and Technology Center employed this compound to assess the nutritional quality of various food products. The results indicated significant improvements in nutrient absorption when specific processing techniques were applied, demonstrating this compound's role in food innovation .
Environmental Monitoring
This compound is also applied in environmental sciences, particularly in monitoring pollutants and assessing soil health. Its ability to provide real-time data makes it a valuable tool for environmental scientists.
Case Study: Soil Health Assessment
A research initiative utilized this compound to evaluate soil samples from agricultural lands. The findings revealed correlations between soil admittance properties and nutrient levels, aiding farmers in making informed decisions about soil management practices .
Data Tables
The following table summarizes key applications of this compound across various sectors:
| Application Area | Description | Key Findings |
|---|---|---|
| Food Science | Nutritional profiling of food products | Enhanced nutrient absorption through optimized processing |
| Environmental Monitoring | Real-time assessment of soil health | Correlation between admittance properties and nutrient levels |
| Materials Science | Characterization of polymer blends | Improved material properties through precise formulation |
| Chemical Engineering | Process optimization in chemical reactions | Enhanced efficiency and yield in production processes |
Authoritative Insights
Experts from various fields have recognized the significance of this compound in advancing research methodologies. According to Todd Werpy, Ph.D., Chief Science Officer at ADM, "The integration of advanced analytical techniques like this compound allows us to tackle complex challenges in food production and environmental sustainability" .
Mécanisme D'action
The mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves its interaction with DNA. The compound intercalates into DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis . The fluorinated sugar moiety enhances the compound’s stability and binding affinity to DNA, making it more effective than its non-fluorinated counterparts .
Comparaison Avec Des Composés Similaires
Daunomycinone: Another anthracycline antibiotic with similar antitumor properties.
Doxorubicin: A widely used chemotherapeutic agent with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with modified pharmacokinetic properties.
Uniqueness: 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is unique due to the presence of the fluorinated sugar moiety, which enhances its biological activity and stability. This modification makes it more effective in targeting cancer cells and reduces the likelihood of resistance development .
Propriétés
Numéro CAS |
103930-51-4 |
|---|---|
Formule moléculaire |
C27H27FO12 |
Poids moléculaire |
562.5 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H27FO12/c1-9-20(31)25(36)19(28)26(39-9)40-13-7-27(37,14(30)8-29)6-11-16(13)24(35)18-17(22(11)33)21(32)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,9,13,19-20,25-26,29,31,33,35-37H,6-8H2,1-2H3/t9-,13-,19+,20+,25-,26-,27-/m0/s1 |
Clé InChI |
KXGVIPZFMKMPFU-OATXVPTESA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Key on ui other cas no. |
103930-51-4 |
Synonymes |
5,12-Naphthacenedione, 10-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















